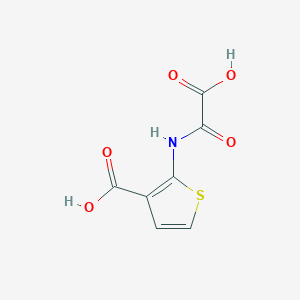
2-(Oxaloamino)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxaloamino)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an oxaloamino group at the second position and a carboxylic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaloamino)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with oxalyl chloride, followed by amination and subsequent carboxylation. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with oxalyl chloride under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Oxaloamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxaloamino group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-amino-thiophene-3-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Oxaloamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 2-(Oxaloamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxaloamino group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Aminothiophene-3-carboxylic acid: A precursor in the synthesis of 2-(Oxaloamino)thiophene-3-carboxylic acid.
Thiophene-3-carboxylic acid: Lacks the oxaloamino group but shares the thiophene and carboxylic acid functionalities.
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno [2,3-C]Thiopyran-3-Carboxylic Acid: Another thiophene derivative with similar structural features
Uniqueness: this compound is unique due to the presence of both the oxaloamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
243985-35-5 |
|---|---|
Formule moléculaire |
C7H5NO5S |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
2-(oxaloamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO5S/c9-4(7(12)13)8-5-3(6(10)11)1-2-14-5/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
XIFSAFAFYIYHSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)O)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)

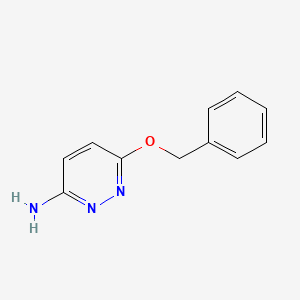
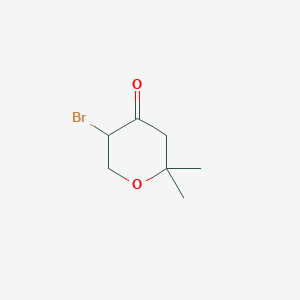
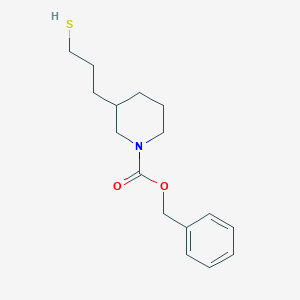
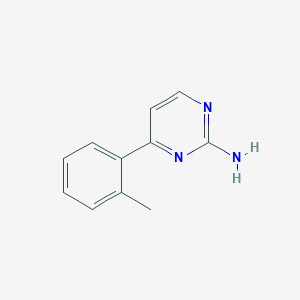
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
